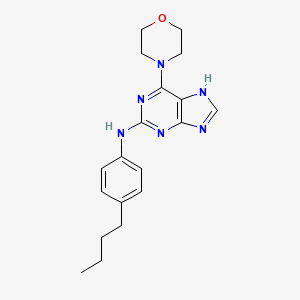

N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine, also known as GW501516, is a synthetic drug that has been extensively researched for its potential applications in various fields such as sports, medicine, and scientific research. GW501516 is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine, as part of the broader category of morpholine derivatives and purine analogs, is involved in various chemical syntheses and applications in medicinal chemistry. For instance, morpholine derivatives have been synthesized for their potential as antilipid peroxidation agents. The synthesis involves ring-closing metathesis using the Grubbs second-generation catalyst to produce fused 9,10-dihydro-6H-azepino[1,2-e]purines or 9,10-dihydro-6H-[1,3]diazepino[1,2-e]purines, which are tested as inhibitors of lipid peroxidation (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015). Another example includes the use of morpholine in the microwave-assisted one-step synthesis of mono- and disubstituted 4-Hydroxyacetophenone derivatives via Mannich reaction, offering an efficient and environmentally friendly methodology for generating these compounds (Aljohani et al., 2019).

Biological and Pharmacological Activities

The morpholine ring, a key feature in many biologically active molecules, has shown a wide range of pharmacological activities. For example, derivatives have been explored for their potent antileukemic activity, highlighting the potential therapeutic significance of morpholine-based molecules (Dolzhenko et al., 2021). Additionally, morpholine and its derivatives play a significant role in drug design and development due to their physicochemical properties, which facilitate the synthesis of many potent drugs aimed at tackling a broad range of medical ailments. These compounds' feasible physicochemical properties, such as polarity and solubility, along with their low cost and wide availability, make them suitable candidates for synthesizing potent drugs (Rupak, Vulichi, & Kapur, 2016).

Propriétés

IUPAC Name |

N-(4-butylphenyl)-6-morpholin-4-yl-7H-purin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O/c1-2-3-4-14-5-7-15(8-6-14)22-19-23-17-16(20-13-21-17)18(24-19)25-9-11-26-12-10-25/h5-8,13H,2-4,9-12H2,1H3,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIXVGOUZHHMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)N4CCOCC4)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421803.png)

![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2421805.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2421814.png)